molecular formula C23H27N3O3 B7701686 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

Katalognummer B7701686
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: VNXPXBPVSUYPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and belongs to the family of oxadiazole derivatives.

Wirkmechanismus

TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to the inhibition of glutamate uptake and an increase in the extracellular concentration of glutamate. The increased concentration of glutamate can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The increased concentration of glutamate can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as well. It is a toxic compound and requires careful handling. Additionally, TBOA has poor solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of TBOA. One potential application is in the development of drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in other physiological processes such as pain perception and addiction. Additionally, the synthesis of TBOA analogs with improved solubility and selectivity could lead to the development of more potent and effective inhibitors of glutamate transporters.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has significant potential applications in various fields of science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. The study of TBOA can lead to a better understanding of the role of glutamate transporters in various physiological processes and the development of drugs for the treatment of neurological disorders.

Synthesemethoden

The synthesis of TBOA involves the reaction between 4-(tert-butyl)phenylhydrazine and 4-methoxyphenylacetyl chloride to form the intermediate compound, which is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product. The synthesis process has been optimized to yield a high purity product with good yields.

Wissenschaftliche Forschungsanwendungen

TBOA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TBOA is in neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)17-10-8-16(9-11-17)22-25-21(29-26-22)7-5-6-20(27)24-18-12-14-19(28-4)15-13-18/h8-15H,5-7H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXPXBPVSUYPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.